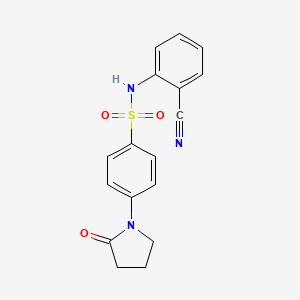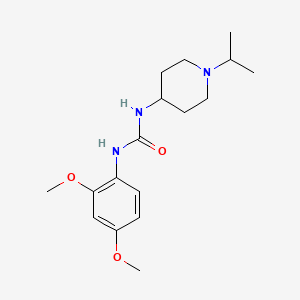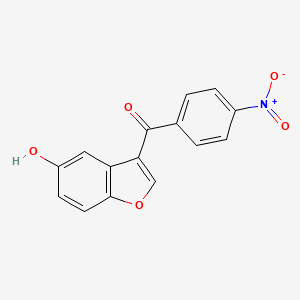
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibits JAK enzymes by binding to their active sites and preventing them from phosphorylating downstream signaling molecules. This, in turn, reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the symptoms of inflammation and tissue damage in various diseases.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have potent anti-inflammatory effects in various preclinical and clinical studies. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can also prevent tissue damage and promote tissue repair in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying the role of JAK signaling in various diseases. It has been used in various preclinical and clinical studies to elucidate the mechanisms of action of JAK inhibitors and to identify potential therapeutic targets. However, N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has some limitations for lab experiments, including its high cost and limited availability.
Orientations Futures
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has shown promising results in various preclinical and clinical studies, and it is currently approved for the treatment of rheumatoid arthritis and other autoimmune diseases. However, there are still many unanswered questions about its mechanism of action, long-term safety, and potential applications in other diseases. Future research directions for N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide include:
1. Studying the long-term safety and efficacy of N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in various diseases.
2. Investigating the potential applications of N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in other diseases, such as cancer and viral infections.
3. Elucidating the mechanisms of action of JAK inhibitors and identifying potential therapeutic targets.
4. Developing new JAK inhibitors with improved selectivity and efficacy.
5. Exploring the potential of combination therapies involving N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and other drugs.
In conclusion, N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a potent JAK inhibitor that has shown promising results in various preclinical and clinical studies. It has the potential to be a valuable therapeutic tool in various diseases, and future research directions will focus on elucidating its mechanisms of action, identifying new therapeutic targets, and developing new and improved JAK inhibitors.
Méthodes De Synthèse
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2-cyanophenylboronic acid with 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of a palladium catalyst. The resulting intermediate is then treated with N,N-dimethylacetamide dimethyl acetal to yield N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in high yield and purity.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways involved in immune response and inflammation. By inhibiting JAK enzymes, N-(2-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can reduce inflammation and prevent tissue damage in these diseases.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c18-12-13-4-1-2-5-16(13)19-24(22,23)15-9-7-14(8-10-15)20-11-3-6-17(20)21/h1-2,4-5,7-10,19H,3,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXBIXPFSPUFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)
![3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5816790.png)




![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5816848.png)

![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)

![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)